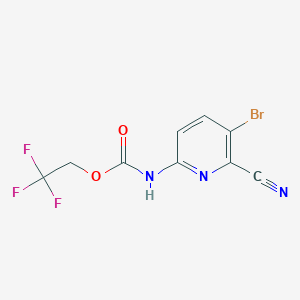
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H7BrF3N3O2 It is known for its unique structural features, which include a trifluoroethyl group, a bromine atom, and a cyanopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-cyanopyridine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanopyridinyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyanopyridinyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and cyanopyridinyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .
Properties
Molecular Formula |
C9H5BrF3N3O2 |
|---|---|
Molecular Weight |
324.05 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H5BrF3N3O2/c10-5-1-2-7(15-6(5)3-14)16-8(17)18-4-9(11,12)13/h1-2H,4H2,(H,15,16,17) |
InChI Key |
BAVNVMGGGSUNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C#N)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















